2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-ethoxyphenyl group at position 2 and a 2-(4-isopropoxyphenyl)-5-methyloxazol-4-ylmethyl moiety at position 3. The ethoxy and isopropoxy groups on the phenyl rings contribute to its lipophilicity and steric profile, which may influence solubility, metabolic stability, and target binding interactions.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-5-34-22-10-6-20(7-11-22)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)36-27(29-25)21-8-12-23(13-9-21)35-18(2)3/h6-16,18H,5,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYOKUAJSLTYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines under different conditions, including microwave-assisted synthesis. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction are employed to confirm the structures of synthesized compounds .
Table 1: Summary of Synthesis Techniques
| Technique | Description |
|---|---|
| Microwave-assisted | Rapid synthesis under controlled conditions |
| IR Spectroscopy | Identifies functional groups |
| NMR Spectroscopy | Provides information on molecular structure |
| X-ray Diffraction | Confirms crystal structures |
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazin derivatives against various cancer cell lines. The compound has shown promising results in inhibiting the growth of A549 lung cancer cells and other types such as H322 and H1299. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis.
- Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce G1-phase arrest in A549 cells, leading to inhibited proliferation .
- Apoptosis Induction : In H1299 and H322 cells, these compounds trigger apoptosis through activation of caspases and modulation of pro-apoptotic factors .
- Autophagy Modulation : Some derivatives may enhance autophagic processes, contributing to their anticancer efficacy .
Case Studies
A notable study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives for their anticancer activity using the MTT assay. The results indicated that specific modifications in the chemical structure significantly enhanced biological activity:
- Compound 3o was identified as the most effective derivative against A549 cells, demonstrating a strong correlation between structural features and biological activity .
Table 2: Biological Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3o | A549 | 10 | G1-phase arrest |
| 3e-h | H322 | 15 | Induces apoptosis |
| 3b | H1299 | 12 | Autophagy enhancement |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of certain substituents on the pyrazolo[1,5-a]pyrazin scaffold significantly influences biological activity. For example:
- Electron-withdrawing groups increase potency against cancer cell lines.
- Hydrophilic modifications enhance solubility and bioavailability.
Research suggests that optimizing these substituents can lead to more effective anticancer agents .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of pyrazolo-pyrazinone and methyloxazole moieties. Key comparisons include:
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one ()
- Substituents : Chloro and methoxy groups replace the target compound’s ethoxy and isopropoxy groups.
- Impact : The chloro group may enhance electrophilicity and binding to electron-rich targets, while the methoxy group reduces steric bulk compared to isopropoxy. This could affect metabolic stability and solubility .
Fluorophenyl-Thiazole Derivatives () Core Differences: Thiazole and triazole rings instead of oxazole and pyrazolo-pyrazinone. Substituents: Fluorophenyl groups improve metabolic stability via reduced oxidative metabolism. The target compound’s ethoxy/isopropoxy groups may offer similar stability but with increased lipophilicity (higher logP) .
Pyrazolo[3,4-d]pyrimidine Derivatives () Core Differences: Pyrimidine instead of pyrazinone, with chromenone and thiazole substituents. Substituents: Amino and fluoro groups enhance hydrogen bonding and bioavailability. The target compound’s ether-linked substituents (ethoxy/isopropoxy) may prioritize hydrophobic interactions over polar binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Methyl groups on oxazole (target compound) may stabilize the heterocycle and improve metabolic resistance compared to unmethylated analogs .
- Synthetic Feasibility: The compound’s complexity necessitates multi-step synthesis with careful optimization of coupling reactions for the oxazole and pyrazolo-pyrazinone moieties .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Oxazole ring formation : Use 4-isopropoxyphenyl-substituted oxazolines under reflux with acetic acid or ethanol as solvents .
- Pyrazolo[1,5-a]pyrazinone core construction : Coupling via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) and temperatures between 80–120°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures achieves >95% purity .
- Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., DMF for sterically hindered couplings) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to suppress side reactions .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy vs. isopropoxy groups) and confirms methyl-oxazole regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 522.2) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., 16–51° deviations impacting bioactivity) .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- Methodological Answer :
- In vitro assays : Use MTT/WST-1 viability tests on cancer cell lines (e.g., A549, HeLa) with IC₅₀ determination (typical range: 1–50 µM for pyrazolo-pyrazinones) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogenated aryl groups) and compare bioactivity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinase ATP pockets. Validate with mutagenesis studies .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors (e.g., pyrazinone carbonyl) .
Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may reduce apparent potency .
- Synergistic studies : Combine with inhibitors (e.g., P-glycoprotein blockers) to evaluate efflux pump interference .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to simulate shelf-life conditions .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hr) and quantify parent compound loss via UPLC .
Q. What advanced techniques validate its mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
- RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis pathways) .
- In vivo PK/PD : Administer to rodent models and correlate plasma concentrations (LC-MS/MS) with biomarker modulation (e.g., phospho-kinase levels) .
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